3,8-Diazabicyclo[3.2.1]octan-2-one hydrochloride
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Overview
Description
3,8-Diazabicyclo[3.2.1]octan-2-one hydrochloride is a chemical compound with the molecular formula C6H11ClN2O. It is a bicyclic compound featuring a diazabicyclo structure, which is a common motif in various chemical and pharmaceutical applications .
Mechanism of Action
Target of Action
The primary target of 3,8-Diazabicyclo[3.2.1]octan-2-one hydrochloride is the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Mode of Action
The exact mode of action of 3,8-Diazabicyclo[32It is known that the compound interacts with its target, the 8-azabicyclo[321]octane scaffold, in a stereoselective manner . This interaction is crucial for the synthesis of tropane alkaloids .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in the synthesis of tropane alkaloids . The compound’s interaction with the 8-azabicyclo[3.2.1]octane scaffold affects the downstream synthesis of these alkaloids .
Result of Action
The molecular and cellular effects of this compound’s action are largely related to its role in the synthesis of tropane alkaloids . By interacting with the 8-azabicyclo[3.2.1]octane scaffold, the compound influences the production of these biologically active alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Diazabicyclo[3.2.1]octan-2-one hydrochloride typically involves the cycloaddition of 3-oxidopyraziniums with acrylate derivatives. This reaction is carried out under controlled conditions to ensure the formation of the desired bicyclic structure . The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3,8-Diazabicyclo[3.2.1]octan-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the bicyclic structure.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while substitution reactions can introduce alkyl or aryl groups into the molecule .
Scientific Research Applications
3,8-Diazabicyclo[3.2.1]octan-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride
- (1S,5R)-8-Azabicyclo[3.2.1]octan-3-one hydrochloride
Uniqueness
3,8-Diazabicyclo[3.2.1]octan-2-one hydrochloride is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3,8-diazabicyclo[3.2.1]octan-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O.ClH/c9-6-5-2-1-4(8-5)3-7-6;/h4-5,8H,1-3H2,(H,7,9);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWEJRPZWECKAAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NCC1N2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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